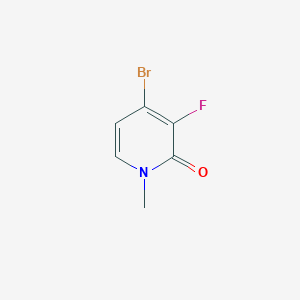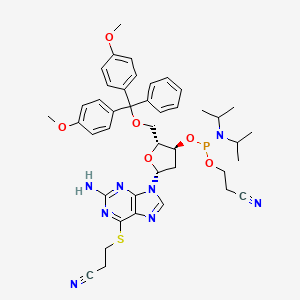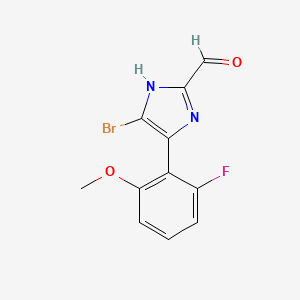
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022673, also known as 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a methoxyphenyl group attached to an imidazole ring.
Preparation Methods
The synthesis of 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazole ring.
Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent.
Attachment of the fluorine and methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions to form imines, hydrazones, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target enzyme. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting substrate binding and catalysis.
Comparison with Similar Compounds
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde can be compared with other similar compounds, such as:
5-Bromo-4-(2-fluorophenyl)imidazole-2-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(2-Fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may influence its chemical properties and applications.
5-Bromo-4-(2-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the fluorine atom, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8BrFN2O2 |
|---|---|
Molecular Weight |
299.10 g/mol |
IUPAC Name |
5-bromo-4-(2-fluoro-6-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-7-4-2-3-6(13)9(7)10-11(12)15-8(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
YRCSJYYCEHMVCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


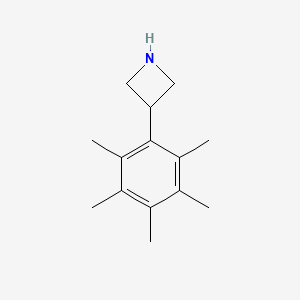
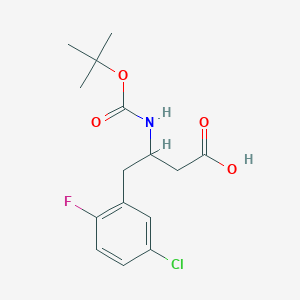
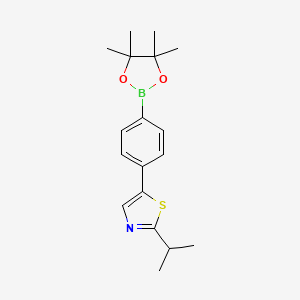
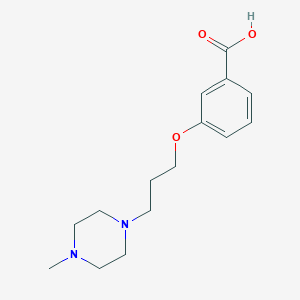
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
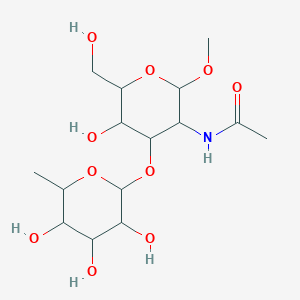
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
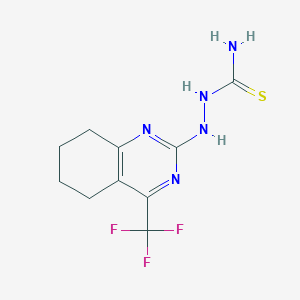
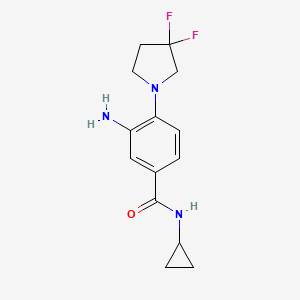
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
